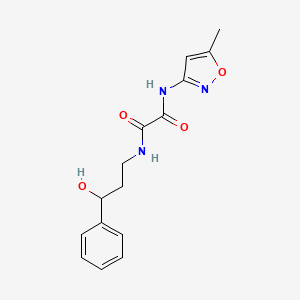
(3S)-1-(嘧啶-2-基)吡咯烷-3-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine moiety
科学研究应用
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrolidine derivative with a pyrimidine-containing reagent can yield the desired compound. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .
Industrial Production Methods
In an industrial setting, the production of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrimidine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .
作用机制
The mechanism of action of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidin-2,5-dione: Another derivative with additional functional groups on the pyrrolidine ring.
Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic benefits. Its specific stereochemistry also contributes to its unique properties and interactions with biological targets .
属性
IUPAC Name |
(3S)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMEOXZGMHGBO-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
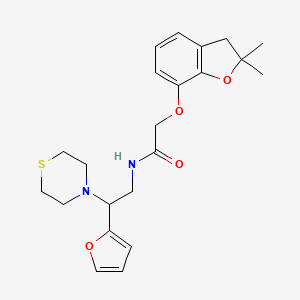
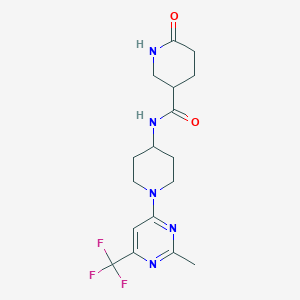
![2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2369282.png)
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
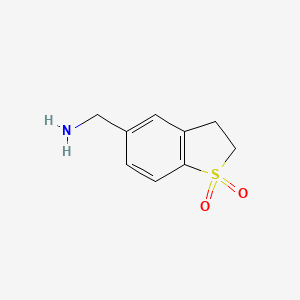
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one](/img/structure/B2369291.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2369294.png)
![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)
![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)
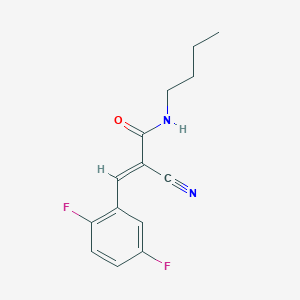
![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)
